(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
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Overview
Description
“(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine” is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . The structures of these compounds were determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzodioxane ring, which is a significant pharmacophore across a number of different therapeutic areas . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, compounds with similar structures have been synthesized and studied for their antibacterial properties .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a predicted melting point of 88.61° C, a predicted boiling point of 316.9° C at 760 mmHg, a predicted density of 1.3 g/mL, and a predicted refractive index of n 20D 1.59 .Future Directions
The future directions for research on “(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine” could include further exploration of its potential biological activities, given the antibacterial activity observed in similar compounds . Additionally, further studies could investigate its physical and chemical properties in more detail.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds, such as sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.
Result of Action
Compounds with similar structures have been identified as having anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of other chemicals, pH levels, temperature, and light exposure can affect the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . The nature of these interactions is likely due to the specific structure of the compound, which may allow it to bind to the active sites of these enzymes and inhibit their function.
Cellular Effects
Related compounds have been shown to inhibit bacterial biofilm growth, suggesting that they may have antibacterial properties . The compound may influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism.
Properties
IUPAC Name |
(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-4H,1-2,5,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLGSDIFLDENKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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